molecular formula C16H16FN3O3S B2885352 3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide CAS No. 868978-45-4

3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide

Cat. No. B2885352
CAS RN: 868978-45-4
M. Wt: 349.38
InChI Key: SNUIRHGBRPHFIE-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines, including the compound , are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used in the development of various drugs due to their promising and diverse bioactivity .

Material Science

This class of compounds is also useful in material science because of its structural character . They can be used in the development of new materials with unique properties.

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They could potentially be used in the development of new antiviral drugs.

Antiulcer Applications

These compounds have also demonstrated antiulcer properties . They could be used in the development of treatments for ulcers.

Antibacterial Applications

Imidazo[1,2-a]pyridines have shown antibacterial properties . They could potentially be used in the development of new antibacterial drugs.

Anticancer Applications

These compounds have demonstrated anticancer properties . They could be used in the development of new cancer treatments.

Antifungal Applications

Imidazo[1,2-a]pyridines have shown antifungal properties . They could potentially be used in the development of new antifungal drugs.

Antituberculosis Applications

These compounds have demonstrated antituberculosis properties . They could be used in the development of new treatments for tuberculosis.

Mechanism of Action

While the mechanism of action for the specific compound “3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide” is not available, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

properties

IUPAC Name

3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-23-15-6-5-13(10-14(15)17)24(21,22)18-8-7-12-11-20-9-3-2-4-16(20)19-12/h2-6,9-11,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIRHGBRPHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methoxybenzenesulfonamide

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